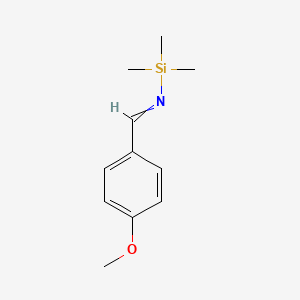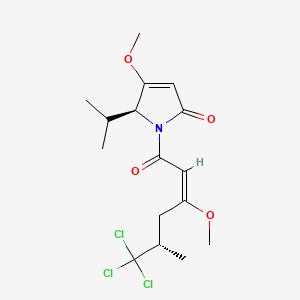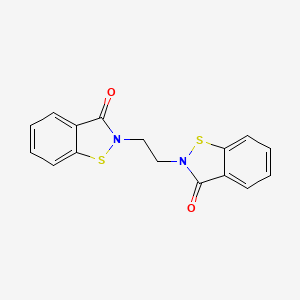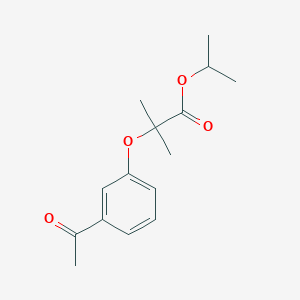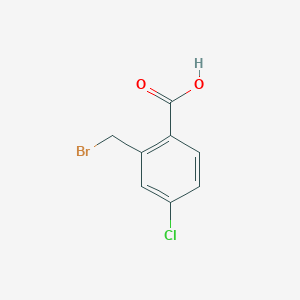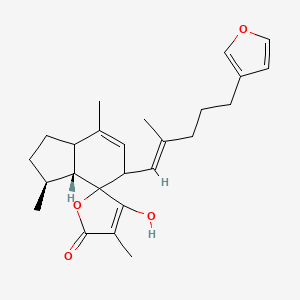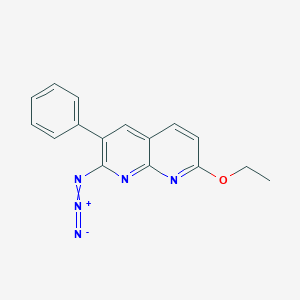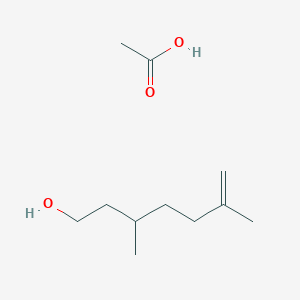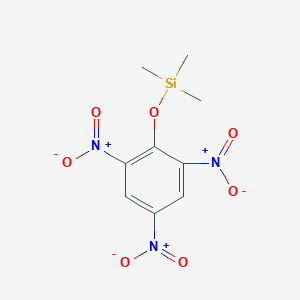![molecular formula C10H14N2O8 B14507834 Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate CAS No. 64596-21-0](/img/structure/B14507834.png)
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate is a chemical compound with the molecular formula C12H18N2O8. It is known for its unique structure, which includes a dioxobutene core flanked by diethyl carbamate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate typically involves the reaction of diethyl carbonate with a suitable dioxobutene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl carbonate
- Diethyl oxalate
- Diethyl malonate
Uniqueness
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate is unique due to its dioxobutene core and the presence of two diethyl carbamate groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
64596-21-0 |
|---|---|
Molekularformel |
C10H14N2O8 |
Molekulargewicht |
290.23 g/mol |
IUPAC-Name |
bis(ethoxycarbonylamino) but-2-enedioate |
InChI |
InChI=1S/C10H14N2O8/c1-3-17-9(15)11-19-7(13)5-6-8(14)20-12-10(16)18-4-2/h5-6H,3-4H2,1-2H3,(H,11,15)(H,12,16) |
InChI-Schlüssel |
UWCVQNIBFXNEIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NOC(=O)C=CC(=O)ONC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
